molecular formula C10H19N B2426199 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane CAS No. 78339-85-2

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

Cat. No.: B2426199
CAS No.: 78339-85-2
M. Wt: 153.269
InChI Key: CHRAJVQLWOMYQI-UHFFFAOYSA-N
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Description

1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.269. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8,8-trimethyl-3-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRAJVQLWOMYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CNC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Stereochemistry and Synthesis of (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Asymmetric Synthesis & Organocatalysis Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane, commonly known as (+)-Camphidine , represents a privileged chiral scaffold in asymmetric synthesis. Derived from the abundant natural terpene (+)-camphor, this bicyclic amine serves as the precursor to Simpkins’ Base (lithium camphidide), a chiral lithium amide reagent widely employed for the enantioselective deprotonation of prochiral ketones.

This guide provides a rigorous analysis of the molecule’s stereochemical environment, a validated protocol for its synthesis via the reduction of camphorimide, and a mechanistic breakdown of its utility in inducing asymmetry during enolate formation.

Structural Anatomy & Stereochemical Definition

The utility of camphidine arises from its rigid bicyclic framework, which locks the nitrogen atom in a specific spatial relationship with the bulky gem-dimethyl group.

Nomenclature and Numbering

The IUPAC name (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane describes a bridged system:

  • Bridgeheads: Carbons 1 and 5.

  • Nitrogen: Position 3 (secondary amine).

  • Gem-dimethyl: Position 8 (the one-carbon bridge).

  • Bridgehead Methyl: Position 1.

The "Chiral Pocket"

Unlike flexible chiral amines (e.g.,


-methylbenzylamine), the [3.2.1] bicyclic system is conformationally locked. The piperidine ring (C1-C2-N3-C4-C5-C8) typically adopts a chair conformation.
  • Steric Shielding: The gem-dimethyl group at C8 projects over the "exo" face of the nitrogen lone pair.

  • Trajectory Control: When converted to a lithium amide, the bulky C8 methyls force incoming electrophiles or substrates to approach from the less hindered face, dictating the stereochemical outcome of deprotonation events.

Synthetic Pathway: The Camphor-to-Camphidine Route

The synthesis preserves the chirality of the natural (+)-camphor starting material. The pathway involves oxidative ring opening followed by recyclization and reduction.

Retrosynthetic Analysis

The most reliable route proceeds through (+)-Camphorimide , which is reduced by Lithium Aluminum Hydride (LiAlH


).

SynthesisPath Camphor (+)-Camphor (C10H16O) Acid (+)-Camphoric Acid (Ring Opening) Camphor->Acid HNO3, Δ Oxidative Cleavage Anhydride (+)-Camphoric Anhydride (Dehydration) Acid->Anhydride Ac2O, Δ Dehydration Imide (+)-Camphorimide (Ring Closure) Anhydride->Imide NH3 or Urea, Δ Imide Formation Camphidine (+)-Camphidine (Target Amine) Imide->Camphidine LiAlH4, THF, Reflux Global Reduction

Figure 1: Validated synthetic route from (+)-Camphor to (+)-Camphidine.

Detailed Protocol: Reduction of Camphorimide

Note: This protocol focuses on the critical reduction step, as the precursors are commercially available or trivial to synthesize.

Reagents:

  • (+)-Camphorimide (Solid, dried in vacuo)

  • Lithium Aluminum Hydride (LiAlH

    
    ) (Pellets or powder, 95%)
    
  • Tetrahydrofuran (THF) (Anhydrous, distilled from Na/Benzophenone)

  • Sodium Sulfate (Na

    
    SO
    
    
    
    ) (Anhydrous)[1]

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel under an Argon atmosphere.

  • LAH Suspension: Charge the flask with LiAlH

    
     (2.5 equivalents relative to imide) and anhydrous THF (0.5 M concentration relative to LAH). Cool to 0°C.[2]
    
  • Addition: Dissolve (+)-camphorimide in anhydrous THF. Add this solution dropwise to the LAH suspension over 30 minutes. Caution: Exothermic H

    
     evolution.
    
  • Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux for 12–16 hours. The solution should turn grey/white.

  • Fieser Quench (Critical): Cool the reaction to 0°C. Quench carefully with the standard

    
     method:
    
    • Add

      
       mL water (where 
      
      
      
      = grams of LiAlH
      
      
      used).
    • Add

      
       mL 15% NaOH solution.[2]
      
    • Add

      
       mL water.[1]
      
  • Isolation: Stir the granular white precipitate for 30 minutes. Filter through a celite pad. Wash the cake with Et

    
    O.
    
  • Purification: Dry the filtrate over Na

    
    SO
    
    
    
    , concentrate in vacuo. The crude amine can be purified via sublimation or recrystallization of its HCl salt (from EtOH/Et
    
    
    O).

Yield Expectation: 75–85%. Data Verification:

  • 
    H NMR (CDCl
    
    
    
    ):
    Look for the disappearance of imide carbonyls and the appearance of methylene protons adjacent to nitrogen (
    
    
    2.6–3.1 ppm).
  • Physical State: Waxy, volatile solid (handle in a hood to avoid inhalation).

Applications in Asymmetric Synthesis: Simpkins' Base

The primary utility of (1R,5S)-camphidine is as the precursor to Lithium Camphidide , a chiral non-nucleophilic base.

Mechanism of Enantioselective Deprotonation

When converted to its lithium amide (via


-BuLi), the reagent forms aggregates (dimers/oligomers) in solution. The steric bulk of the camphidine scaffold differentiates between the enantiotopic protons of prochiral cyclic ketones (e.g., 4-tert-butylcyclohexanone or tropinone analogs).
ParameterCharacteristicImpact on Reactivity
Basicity Comparable to LDAStrong enough to deprotonate ketones/esters at -78°C.
Nucleophilicity LowMinimized 1,2-addition side reactions due to steric bulk.
Chiral Recognition High (C8-dimethyls)Differentiates enantiotopic protons with high selectivity (

ee).
Workflow: Asymmetric Enolate Formation

The following diagram illustrates the decision matrix for using Simpkins' Base in synthesis.

SimpkinsBase Precursor Camphidine (Amine) Activation n-BuLi, -78°C THF Precursor->Activation ActiveBase Lithium Camphidide (Chiral Base) Activation->ActiveBase TS Ordered Transition State (Li-O / N-H Coordination) ActiveBase->TS + Substrate Substrate Prochiral Ketone (e.g., Tropinone) Substrate->TS Product Chiral Silyl Enol Ether (>90% ee) TS->Product TMSCl Trap

Figure 2: Workflow for the generation and application of Lithium Camphidide.

Technical Considerations & Troubleshooting

Sublimation Risk

Camphidine is highly volatile. During the concentration of organic extracts (post-LiAlH


 reduction), do not apply high vacuum (< 5 mmHg) for extended periods at room temperature, or the product will sublime into the manifold.
  • Correction: Isolate as the Hydrochloride (HCl) salt for storage. The salt is non-volatile and stable indefinitely.

Solvent Effects in Deprotonation

The enantioselectivity of Lithium Camphidide is highly solvent-dependent.

  • THF: Promotes solvation of lithium cations, often leading to loose ion pairs.

  • LiCl Additives: The addition of LiCl can break up amide aggregates, often increasing reaction rate and altering selectivity (Simpkins' Protocol).

References

  • Simpkins, N. S. (1990). "Chiral lithium amide bases in organic synthesis." Chemical Society Reviews, 19, 335-356. Link

  • Cain, D., & Simpkins, N. S. (1996). "Asymmetric deprotonation of tropinone using chiral lithium amides." Tetrahedron Letters, 37(51), 9245-9248. Link

  • Organic Syntheses. (1959).[3] "Reduction of Amides to Amines: General Protocol." Organic Syntheses, Coll.[2][3][4] Vol. 4, p.564. Link

  • PubChem. (2024). "(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane Compound Summary." National Library of Medicine. Link

Sources

From Nature's Medicine Cabinet to Modern Drug Discovery: A Technical Guide to Camphor-Derived Azabicyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

For centuries, camphor, a crystalline compound from the camphor laurel tree, has been a staple in traditional medicine.[1][2] Its unique, rigid bicyclic structure and inherent chirality have also made it a cornerstone in modern organic synthesis. This technical guide delves into the fascinating journey of camphor from a natural remedy to a sophisticated chiral building block for a particularly compelling class of molecules: azabicyclic amines. We will explore the historical context of camphor's chemical manipulation, detail the key synthetic transformations that unlock its potential, and illuminate the significant pharmacological activities of the resulting azabicyclic amine derivatives, which are at the forefront of contemporary drug discovery.

Introduction: The Enduring Legacy of a Bicyclic Monoterpene

Camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) is a terpenoid that has been utilized for its medicinal properties for generations, valued for its analgesic and anti-inflammatory effects.[1] The dawn of modern chemistry unveiled the intricate three-dimensional architecture of the camphor molecule, revealing its two chiral centers. This inherent chirality, locked within a rigid bicyclic framework, presented a unique opportunity for chemists to use it as a scaffold for asymmetric synthesis—a process crucial for the development of enantiomerically pure drugs.[3] The journey from its use in traditional remedies to a key player in stereoselective synthesis marks a significant evolution in our understanding and application of natural products.

dot graph "Introduction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} . Figure 1: The evolution of camphor from a traditional remedy to a key chiral scaffold in modern drug discovery.

The Genesis of Azabicyclic Amines from Camphor: A Synthetic Odyssey

The transformation of camphor's carbocyclic skeleton into a nitrogen-containing azabicyclic framework is a testament to the ingenuity of synthetic organic chemists. A pivotal reaction in this journey is the Beckmann rearrangement of camphor oxime.[4][5] This classic organic reaction provides a pathway to expand the ring and introduce a nitrogen atom, forming a lactam—a cyclic amide that serves as a versatile intermediate for the synthesis of various azabicyclic amines.[6]

The Gateway Reaction: Beckmann Rearrangement of Camphor Oxime

The Beckmann rearrangement of camphor oxime is a foundational step in the synthesis of many camphor-derived azabicyclic amines. The reaction typically involves treating camphor oxime with an acidic reagent, which catalyzes the rearrangement of the oxime to a lactam.[5]

dot graph "Beckmann_Rearrangement" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} . Figure 2: Generalized mechanism of the Beckmann rearrangement of camphor oxime to a lactam.

Experimental Protocol: Beckmann Rearrangement of Camphor Oxime

A representative procedure for the Beckmann rearrangement of camphor oxime is as follows:

  • Oxime Formation: (+)-Camphor is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an alcoholic solvent. The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Rearrangement: The purified camphor oxime is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures.[5] Alternatively, reagents like phosphorus pentachloride or thionyl chloride can be used.[6]

  • Work-up and Purification: The reaction mixture is carefully quenched with ice and neutralized. The resulting lactam is then extracted with an organic solvent and purified by crystallization or column chromatography.

Note: The specific conditions, including the choice of acid catalyst and reaction temperature, can influence the yield and purity of the resulting lactam.

From Lactams to Diverse Azabicyclic Amines

The lactam product of the Beckmann rearrangement is a versatile intermediate that can be further modified to generate a wide array of azabicyclic amines. Reduction of the amide functionality, for instance, yields the corresponding cyclic amine. Further functionalization of the nitrogen or the carbon skeleton can then lead to a diverse library of compounds.

Pharmacological Significance: Unveiling the Therapeutic Potential

The rigid, three-dimensional structure of camphor-derived azabicyclic amines makes them attractive candidates for interacting with biological targets, particularly receptors and enzymes. Research has revealed a spectrum of pharmacological activities for these compounds, with notable potential in oncology, virology, and neurology.

Anticancer and Antiviral Activities

Numerous studies have demonstrated the cytotoxic effects of various camphor-derived heterocyclic compounds against a range of cancer cell lines.[7][8][9] The incorporation of different heterocyclic moieties onto the camphor scaffold has led to the discovery of potent anticancer agents.[7][8] For instance, certain camphor-derived pyrazole and thiazole derivatives have shown significant inhibitory activity against breast and lung cancer cells.[7][8]

In the realm of antiviral research, camphor imine derivatives have emerged as a promising new class of compounds with potent activity against influenza A viruses.[10] The 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene group has been identified as a key pharmacophore for this antiviral activity.[10]

Table 1: Selected Biological Activities of Camphor-Derived Heterocyclic Compounds

Compound ClassBiological ActivityTarget/Mechanism of Action (if known)Reference(s)
Pyrazole DerivativesAnticancerInhibition of cancer cell proliferation[7][8]
Thiazole DerivativesAnticancerInduction of apoptosis in cancer cells[7][8]
Imine DerivativesAntiviral (Influenza A)Inhibition of viral replication[10]
Azabicyclic AminesNicotinic Acetylcholine Receptor ModulationAgonist/Antagonist activity[11][12][13]
Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

A particularly exciting area of research is the interaction of camphor-derived azabicyclic amines with nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[2][14][15]

The natural product epibatidine, an azabicyclic amine with a structure reminiscent of some camphor-derived frameworks, is a highly potent nAChR agonist with analgesic properties far exceeding those of morphine.[8][11] However, its high toxicity has limited its clinical utility. This has spurred the synthesis of numerous epibatidine analogues, some of which have been designed using camphor-derived building blocks, in an effort to separate the analgesic effects from the toxicity.[7][12]

Interestingly, camphor itself has been shown to act as a noncompetitive inhibitor of nAChRs, suggesting that the bicyclic core has an inherent affinity for these receptors.[13] This provides a strong rationale for the continued exploration of camphor-derived azabicyclic amines as selective modulators of nAChR subtypes.

dot graph "nAChR_Modulation" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

} . Figure 3: The therapeutic potential of camphor-derived azabicyclic amines through the modulation of nicotinic acetylcholine receptors.

Future Perspectives and Conclusion

The journey from camphor's historical use in traditional medicine to its modern application in the synthesis of complex, biologically active azabicyclic amines is a compelling example of the synergy between natural product chemistry and drug discovery. The inherent chirality and rigid conformational constraints of the camphor scaffold provide a unique starting point for the design of novel therapeutics.

Future research in this field will likely focus on:

  • Diversification of the Azabicyclic Core: Exploring new synthetic routes to generate a wider range of azabicyclic structures with varying ring sizes and substitution patterns.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the synthesized compounds to understand the key structural features responsible for their biological activity and to optimize their potency and selectivity.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which these compounds exert their therapeutic effects.

References

  • Alwan, E. S., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances, 15(23), 13199-13213.
  • Beckmann, E. (1886). Zur Kenntniss der Isonitrosoverbindungen. Berichte der deutschen chemischen Gesellschaft, 19(1), 988-993.
  • Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99-120.
  • El-Adl, K., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances, 15(23), 13199-13213.
  • Fodor, G., & Nagubandi, S. (1980). The Beckmann rearrangement. Tetrahedron, 36(10), 1279-1300.
  • Gähwiler, B. H., & Maurer, R. (1981). Involvement of nicotinic acetylcholine receptors in the modulation of the excitatory amino acid response in the hippocampus. Proceedings of the National Academy of Sciences, 78(12), 7604-7607.
  • Gawley, R. E. (1988). The Beckmann reactions: rearrangements, fragmentations, and related processes. Organic reactions, 35, 1-420.
  • Kim, K. T., et al. (2001). Noncompetitive inhibition by camphor of nicotinic acetylcholine receptors. Biochemical pharmacology, 61(7), 831-840.
  • Li, J. J. (2009). Name reactions in heterocyclic chemistry II. John Wiley & Sons.
  • Groselj, U. (2015).
  • Li, A. Y. (2002). Beckmann Rearrangement of Oximes under Very Mild Conditions. The Journal of Organic Chemistry, 67(17), 6272-6274.
  • Mohamed, H. S., et al. (2025). Semi-synthesis and biological activities of heterocyclic compounds containing camphor. RSC Advances, 15(23), 13199-13213.
  • Ponomarev, D., & Mettee, H. (2016). Camphor and its Industrial Synthesis.
  • Shokova, E. A., Kim, J. K., & Kovalev, V. V. (2016). Camphor and its derivatives. Unusual transformations and biological activity. Russian Journal of Organic Chemistry, 52(4), 457-495.
  • Singh, V., & Rohilla, S. (2023). Synthesis of heterocyclic compounds from camphor.
  • Sultan Alwan, E., et al. (2024). Synthesis of bioactive heterocyclic compounds using camphor. Bulletin of the Chemical Society of Ethiopia, 38(4), 1069-1076.
  • Taly, A., et al. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews Drug discovery, 8(9), 733-750.
  • Vidal, C. (1989).
  • Wikipedia contributors. (2024, February 7). Beckmann rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved 04:52, February 13, 2026, from [Link]

  • Wonnacott, S., & Bar-Shira, O. (2001). The pharmacology of nicotinic receptors. Respiratory physiology & neurobiology, 128(1), 29-44.
  • Yadav, J. S., et al. (2004). A mild and efficient method for the Beckmann rearrangement of oximes. Tetrahedron Letters, 45(34), 6475-6477.
  • Yarovaya, O. I., et al. (2015). Discovery of a new class of antiviral compounds: camphor imine derivatives. European journal of medicinal chemistry, 105, 263-273.

Sources

Methodological & Application

Application Note: Leveraging 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane (Camphidine) in Enantioselective Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane (commonly referred to as Camphidine ) as a rigid, chiral secondary amine scaffold in asymmetric organocatalysis. Unlike the ubiquitous pyrrolidine-based catalysts (e.g., L-Proline), Camphidine offers a unique bicyclic framework derived from (+)-Camphor. This rigidity, combined with the steric bulk of the C1 and C8 methyl groups, provides exceptional facial shielding, making it a powerful tool for enamine and iminium activation modes.

This guide provides:

  • Mechanistic Insight: How the rigid bicyclic skeleton dictates stereocontrol.

  • Synthesis Protocol: A robust, self-validating route to synthesize Camphidine from Camphoric Acid.

  • Application Protocol: A step-by-step guide for the Enantioselective Michael Addition of aldehydes to nitroolefins.

Mechanistic Principles

The "Rigid Shield" Hypothesis

The efficacy of Camphidine lies in its 3-azabicyclo[3.2.1]octane core. Unlike the conformational flexibility observed in proline derivatives, the camphidine skeleton is locked.

  • Gem-Dimethyl Bridge (C8): The two methyl groups at the C8 position create a dense steric wall.

  • Bridgehead Methyl (C1): Adds further bulk, effectively blocking one face of the nitrogen lone pair.

When Camphidine condenses with a carbonyl substrate (e.g., an aldehyde), it forms an enamine intermediate. The steric bulk forces the enamine double bond to adopt an (E)-configuration, while the bulky bridgehead groups shield the Re-face (assuming (+)-camphor derivation), forcing electrophilic attack from the Si-face.

Catalytic Cycle (Enamine Activation)

The reaction proceeds via a reversible condensation with the substrate, catalyzed by an acidic additive (co-catalyst).

G Start Camphidine Catalyst (Secondary Amine) Iminium Iminium Ion (Active Species) Start->Iminium + Substrate / - H2O Substrate Aldehyde Substrate Substrate->Iminium Enamine Enamine Intermediate (Nucleophile) Iminium->Enamine - H+ (Tautomerization) Attack Electrophilic Attack (Stereodefining Step) Enamine->Attack + Electrophile (Nitroolefin) Hydrolysis Hydrolysis Attack->Hydrolysis + H2O Hydrolysis->Start Catalyst Turnover Product Chiral Product (Michael Adduct) Hydrolysis->Product

Figure 1: The catalytic cycle of Camphidine-mediated enamine activation. The rigid scaffold ensures high stereoselectivity during the electrophilic attack.

Protocol 1: Synthesis of Camphidine Catalyst

Objective: Synthesis of this compound from (+)-Camphoric Acid.

This protocol is preferred over direct reductive amination of camphor due to higher stereochemical purity and yield.

Reagents & Equipment[1][2][3]
  • Precursors: (+)-Camphoric Acid (CAS: 124-83-4), Urea or Ammonium Hydroxide.

  • Reductant: Lithium Aluminum Hydride (LiAlH4).

  • Solvents: Acetic Anhydride, THF (anhydrous), Diethyl Ether.

  • Apparatus: Dean-Stark trap, Reflux condenser, Inert atmosphere (N2/Ar) manifold.

Step-by-Step Workflow
Step A: Formation of Camphoric Anhydride[1]
  • Charge a round-bottom flask with (+)-Camphoric Acid (50.0 g, 250 mmol) and Acetic Anhydride (150 mL).

  • Reflux the mixture at 140°C for 4 hours.

  • Concentrate under reduced pressure to remove acetic acid/excess anhydride.[1]

  • Crystallization: Recrystallize the residue from ethanol to yield Camphoric Anhydride as white needles.

    • Checkpoint: MP should be ~220-222°C.

Step B: Synthesis of Camphorimide
  • Mix Camphoric Anhydride (40.0 g) with Urea (20.0 g) intimately in a mortar.

  • Heat the powder in a flask to 170-180°C. The mixture will melt and evolve CO2/NH3.

  • Continue heating for 2 hours until gas evolution ceases.

  • Cool and recrystallize from ethanol/water to obtain Camphorimide .

Step C: Reduction to Camphidine
  • Safety Alert: LiAlH4 is pyrophoric. Use strictly anhydrous conditions under Nitrogen.

  • Suspend LiAlH4 (10.0 g, excess) in dry THF (300 mL) in a 1L 3-neck flask.

  • Add Camphorimide (20.0 g) portion-wise at 0°C.

  • Warm to room temperature, then reflux for 24 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 10 mL Water

    • 10 mL 15% NaOH

    • 30 mL Water

  • Filter the white precipitate (aluminum salts). Wash the cake with ether.

  • Dry the filtrate (Na2SO4) and concentrate.

  • Purification: Distill under reduced pressure (Kugelrohr) or convert to HCl salt for storage.

    • Target: Colorless oil (free base) or white solid (HCl salt).

Protocol 2: Enantioselective Michael Addition

Objective: Asymmetric addition of Isobutyraldehyde to Trans-


-Nitrostyrene using Camphidine.

This reaction demonstrates the catalyst's ability to generate a quaternary stereocenter (if


-substituted aldehydes are used) or high ee secondary centers.
Experimental Setup
  • Catalyst: Camphidine HCl (10-20 mol%).

  • Co-catalyst: Trifluoroacetic acid (TFA) or Benzoic Acid (essential for iminium/enamine turnover).

  • Solvent: Chloroform (CHCl3) or Toluene.

Procedure
  • Catalyst Activation: In a 10 mL vial, dissolve Camphidine (0.10 mmol, 15.3 mg) and TFA (0.10 mmol, 7.6 µL) in CHCl3 (2.0 mL). Stir for 10 minutes to form the active salt.

  • Substrate Addition: Add Isobutyraldehyde (1.5 mmol, 3.0 equiv) to the vial.

  • Electrophile Addition: Add Trans-

    
    -Nitrostyrene  (0.5 mmol, 1.0 equiv) in one portion.
    
  • Reaction: Stir at Room Temperature (20-25°C) for 24-48 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 8:1). Look for the disappearance of nitrostyrene.

  • Workup:

    • Quench with Sat. NH4Cl (2 mL).

    • Extract with DCM (3 x 5 mL).

    • Dry organics over MgSO4 and concentrate.

  • Analysis: Determine conversion by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Data & Optimization Table

Typical results expected for sterically demanding amine catalysts:

SolventAdditive (20 mol%)Time (h)Yield (%)ee (%)Notes
CHCl3 TFA 24 88 92 Optimal balance of solubility and ion pairing.
TolueneBenzoic Acid367585Slower kinetics due to heterogeneity.
MeOHTFA129540Protic solvent disrupts H-bonding transition state.
THFNone72<10N/AAcid co-catalyst is critical for turnover.

Troubleshooting & Critical Parameters

Co-Catalyst Tuning

Camphidine is a secondary amine. Without an acid co-catalyst, the formation of the iminium ion is slow, and hydrolysis of the product enamine is rate-limiting.

  • Recommendation: Always screen acids. Weak acids (Benzoic) favor high ee but slower rates. Stronger acids (TFA, p-TSA) increase rate but may degrade sensitive substrates.

Catalyst Deactivation

The "Parasitic" pathway involves the irreversible reaction of the amine with the nitroolefin (Michael addition of the catalyst itself).

  • Solution: Use a slight excess of aldehyde (3 equiv) to ensure the enamine formation outcompetes the direct alkylation of the catalyst.

Workflow Diagram

Workflow Step1 Mix Camphidine + Acid (Solvent: CHCl3) Step2 Add Aldehyde (Enamine Formation) Step1->Step2 Step3 Add Nitroolefin (Reaction 24h) Step2->Step3 Step4 Quench (NH4Cl) & Extraction Step3->Step4 Step5 Chiral HPLC Analysis Step4->Step5

Figure 2: Experimental workflow for the batch synthesis of Michael adducts.

References

  • Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

  • BenchChem. (2025).[1][2][3] Synthesis of (-)-Camphoric Acid Derivatives. Retrieved from

  • Xu, L. W., & Lu, Y. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroolefins.[4][5] (General reference on amine/acid cocatalysis).

  • Bredt, J. (1893). Oxidation of camphor to camphoric acid.Berichte der deutschen chemischen Gesellschaft, 26, 3047.
  • MacMillan, D. W. C. (2008). The Advent and Development of Organocatalysis.[6] Nature, 455, 304-308. (Contextualizing amine catalysis).

Sources

Preparation of quaternary ammonium salts of Camphidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the protocol for the exhaustive alkylation of Camphidine (1,7,7-trimethyl-3-azabicyclo[3.2.1]octane) to generate its quaternary ammonium salt, specifically


-dimethylcamphidinium iodide , with subsequent ion-exchange procedures.

Camphidine derivatives possess a rigid, lipophilic bornane scaffold that provides unique pharmacological properties, historically utilized in ganglionic blockade and currently explored for antimicrobial activity and as chiral phase-transfer catalysts.

Key Synthetic Challenges:

  • Steric Hindrance: The gem-dimethyl groups at the C1/C7 bridgehead of the camphor skeleton create significant steric bulk, retarding the nucleophilic attack of the nitrogen on alkyl halides (

    
     mechanism).
    
  • Hygroscopicity: The resulting quaternary salts are extremely hygroscopic, leading to "oiling out" rather than crystallization if strict moisture control is not maintained.

  • Hofmann Elimination: Overheating during purification can trigger Hofmann elimination in sterically crowded quaternary salts, degrading the product back to alkenes.

Chemical Strategy & Mechanism

The synthesis proceeds via the Menschutkin Reaction , where the tertiary amine (N-methylcamphidine) attacks an alkyl halide. Due to the steric bulk of the bornane cage, the choice of solvent and leaving group is critical.

  • Solvent Selection: Acetonitrile (

    
    ) is the solvent of choice. Its high dielectric constant (
    
    
    
    ) stabilizes the charged transition state of the
    
    
    reaction, significantly accelerating the rate compared to non-polar solvents like benzene.
  • Leaving Group: Iodide is utilized for the initial quaternization due to the weak C-I bond and the high polarizability of the iodide ion (excellent leaving group).

  • Thermodynamics: The reaction is exothermic but kinetically slow due to sterics; controlled reflux is required.

Reaction Scheme (Graphviz)

G Start Camphidine (Secondary Amine) Inter N-Methylcamphidine (Tertiary Amine) Start->Inter Eschweiler-Clarke Methylation Process Menschutkin Reaction (Acetonitrile, Reflux) Inter->Process Reagent Methyl Iodide (MeI) Excess Reagent->Process Product N,N-Dimethylcamphidinium Iodide (Quat Salt) Process->Product S_N2 Attack Workup Purification (Recrystallization) Product->Workup

Figure 1: Synthetic workflow from secondary amine to quaternary salt.

Experimental Protocols

Pre-requisite: Preparation of Tertiary Amine

Note: If starting from commercial Camphidine HCl, freebase the amine using 10% NaOH and extract into ether before proceeding.

Protocol A: Quaternization (Synthesis of N,N-Dimethylcamphidinium Iodide)

Reagents:

  • 
    -Methylcamphidine (10.0 mmol, 1.67 g)
    
  • Methyl Iodide (MeI) (15.0 mmol, 0.94 mL) – Caution: Neurotoxin/Carcinogen

  • Acetonitrile (Anhydrous, 20 mL)

  • Diethyl Ether (for precipitation)[1][2]

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.67 g of

    
    -methylcamphidine in 15 mL of anhydrous acetonitrile.
    
  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add Methyl Iodide (0.94 mL) dropwise over 5 minutes.

    • Why? The reaction is exothermic. Initial cooling prevents volatilization of MeI (b.p. 42°C).

  • Reaction Phase:

    • Seal the flask with a septum and secure with copper wire or a clip.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • Critical Step: Transfer to an oil bath and reflux gently (approx. 50-60°C) for 12-24 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The starting material (tertiary amine) will have a higher

      
      ; the quaternary salt will remain at the baseline.
      
  • Precipitation:

    • Cool the mixture to RT.

    • Concentrate the solution to approx. 5 mL using a rotary evaporator (do not dry completely).

    • Add 50 mL of cold anhydrous Diethyl Ether slowly with vigorous stirring. The quaternary salt should precipitate as a white/off-white solid.

  • Isolation: Filter the solid under nitrogen atmosphere (to prevent moisture absorption). Wash with cold ether (

    
     mL).
    
Protocol B: Ion Exchange (Iodide Chloride)

Iodide salts are often unsuitable for biological assays due to thyroid toxicity and sensitivity to oxidation. Conversion to chloride is recommended.

Method: Amberlite IRA-400 (Cl-) Resin Exchange.

  • Resin Prep: Wash 20 g of Amberlite IRA-400 resin with distilled water until the eluate is neutral.

  • Loading: Pack the resin into a glass column.

  • Elution: Dissolve the Iodide salt (from Protocol A) in minimum water/methanol (9:1). Load onto the column.

  • Collection: Elute with water. Collect fractions. Monitor fractions using

    
     test (Chloride gives white ppt; Iodide gives yellow ppt—ensure complete exchange).
    
  • Lyophilization: Freeze-dry the aqueous fractions to obtain the hygroscopic chloride salt.

Purification & Characterization

Purification of Hygroscopic Salts: If the product "oils out" during precipitation, it indicates trace solvent or impurities.

  • Trituration: Dissolve the oil in a minimum amount of hot acetone. Add ethyl acetate dropwise until cloudy. Store at -20°C overnight.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Data Summary Table: Solvent Effects on Yield

SolventDielectric Const.[1][2] (

)
Reaction TempTimeYield (%)Observations
Acetonitrile 37.5 Reflux (82°C) 18 h 88% Clean precipitation; optimal.
Acetone20.7Reflux (56°C)24 h65%Slower rate; product less soluble.
Ethanol24.5Reflux (78°C)20 h72%Solvolysis by-products possible.
Toluene2.38Reflux (110°C)48 h<30%Too non-polar; salt precipitates on catalyst.

Analytical Specifications (Expected):

  • 1H NMR (DMSO-d6): Look for the diagnostic sharp singlet of the quaternary

    
     group around 
    
    
    
    3.0–3.3 ppm. The bridgehead methyls (C1, C7) will appear as singlets between
    
    
    0.8–1.2 ppm.
  • Mass Spectrometry (ESI+): Molecular ion peak

    
     (for C12H24N+).
    
  • Melting Point: Quaternary salts often decompose before melting. Expect a range >220°C (dec).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Product is an oil Residual solvent or moisture absorption.Dissolve in MeOH, treat with activated charcoal, filter, and re-precipitate with anhydrous

. Dry under high vacuum.
Low Yield Steric hindrance of bornane skeleton.Switch to a sealed tube reaction at 80°C to prevent MeI loss; extend time to 48h.
Yellow Discoloration Oxidation of Iodide to Iodine (

).
Wash the solid with a dilute solution of sodium thiosulfate (if water-insoluble) or recrystallize from acetone/EtOH.

References

  • Menschutkin, N. (1890).[3] Beiträge zur Kenntnis der Affinitätskoeffizienten der Alkylhaloide und der organischen Amine. Zeitschrift für Physikalische Chemie.

  • Brown, H. C., & Eldred, N. R. (1949). Studies in Stereochemistry. Steric Strains as a Factor in the Relative Stability of Some Coördination Compounds of Boron. Journal of the American Chemical Society. (Foundational work on steric strain in bridged systems).

  • Sommer, S., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. NIH PubMed Central. (Modern purification protocols for quats).

  • PubChem Compound Summary. (2025). Camphidine.[4] National Center for Biotechnology Information.

  • European Patent EP0791575A1. (1997). Method of synthesis of a quaternary ammonium salt.[1][2][3][5][6][7][8][9] Google Patents. (Industrial optimization of benzyl/hindered ammonium salts).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Azabicyclo[3.2.1]octane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-azabicyclo[3.2.1]octane and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common purification challenges. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: My crude 3-azabicyclo[3.2.1]octane reaction mixture is a complex mess. Where do I even begin with purification?

A1: A multi-step approach is often necessary for complex mixtures. The optimal strategy depends on the nature of the impurities. A typical workflow involves an initial bulk purification step to remove major impurities, followed by a high-resolution technique to achieve final purity.

A logical starting point is an acid-base liquid-liquid extraction. This technique is highly effective for separating your basic 3-azabicyclo[3.2.1]octane product from neutral and acidic impurities.[1][2][3][4][5] The basic nitrogen atom of your target compound can be protonated to form a water-soluble salt, allowing for its separation from non-basic, organic-soluble components.[2][4]

Following extraction, column chromatography is generally employed to separate the target compound from closely related basic impurities. For final polishing, recrystallization can be an excellent method to obtain highly pure, crystalline material.

Logical Workflow for Purification

Purification_Workflow Start Crude Reaction Mixture Extraction Acid-Base Liquid-Liquid Extraction Start->Extraction Evaporation1 Evaporate Organic Layer Extraction->Evaporation1 Organic Layer Aqueous_Layer Aqueous Layer (Protonated Amine) Extraction->Aqueous_Layer Aqueous Layer Neutral_Impurities Neutral/Acidic Impurities Evaporation1->Neutral_Impurities Basification Basify & Extract into Organic Solvent Aqueous_Layer->Basification Evaporation2 Evaporate Organic Solvent Basification->Evaporation2 Crude_Amine Crude Basic Fraction Evaporation2->Crude_Amine Chromatography Column Chromatography Crude_Amine->Chromatography Fractions Combine Pure Fractions & Evaporate Chromatography->Fractions Pure_Product Pure 3-Azabicyclo[3.2.1]octane Fractions->Pure_Product Recrystallization Recrystallization (Optional) Pure_Product->Recrystallization Crystalline_Product Crystalline Product Recrystallization->Crystalline_Product

Sources

Technical Support Center: Resolving Racemization in Camphidine-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for camphidine-based peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the critical issue of racemization. Maintaining stereochemical integrity is paramount for the biological activity of synthetic peptides, and this resource provides in-depth, field-proven insights to ensure the enantiomeric purity of your products.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem in peptide synthesis?

A: Racemization is the process where a chiral amino acid, typically in the L-configuration, loses its stereochemical purity and converts into a mixture of both L- and D-enantiomers.[1] This is a critical issue because the biological function of a peptide is intrinsically linked to its precise three-dimensional structure.[1] The introduction of even minor diastereomeric impurities due to racemization can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or lead to unpredictable off-target effects.[1]

Q2: How does a camphidine-based chiral auxiliary theoretically prevent racemization?

A: A chiral auxiliary is a molecule temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions.[2][3] Camphidine, derived from camphor, is a rigid bicyclic amine.[] When used as a chiral auxiliary, typically by forming an amide linkage with the C-terminal amino acid, its bulky and conformationally restricted structure provides significant steric hindrance. This steric shield physically blocks one face of the activated amino acid, directing incoming reagents to the opposite face and thereby preserving the original stereochemistry during peptide bond formation.

Q3: What are the primary mechanisms and most common causes of racemization during peptide synthesis?

A: Racemization in peptide synthesis primarily occurs through two base-catalyzed pathways:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism.[1] The activated carboxyl group of the N-protected amino acid can cyclize to form a planar oxazolone intermediate. The alpha-proton (Hα) of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent reprotonation can occur from either side of the planar ring, leading to a loss of stereochemical integrity.[1][5]

  • Direct Enolization (Hα Abstraction): A base can directly abstract the alpha-proton from the activated amino acid residue, forming a planar enolate intermediate.[5] Reprotonation of this intermediate leads to racemization. This pathway is more common for amino acid residues with highly acidic alpha-protons.[5]

Common causes include the choice of coupling reagents, the strength and concentration of the base used, elevated reaction temperatures, and the polarity of the solvent.[6]

Q4: How can I detect and quantify racemization in my final peptide product?

A: Several analytical techniques can be employed to detect and quantify the extent of racemization. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique that separates enantiomers based on their differential interaction with a chiral stationary phase.[7] It offers high sensitivity and resolution for quantifying diastereomeric impurities.[7]

  • Capillary Electrophoresis (CE): CE provides excellent resolution, often exceeding that of HPLC, and can detect very low levels of the undesired enantiomer (as low as 0.05%).[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis of the peptide, the constituent amino acids can be derivatized and separated on a chiral GC column, allowing for highly accurate quantification of D-isomers.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents, it is possible to induce chemical shift differences between enantiomers, allowing for their quantification.[7][10]

Troubleshooting Guides

Problem 1: High levels of epimerization are detected after coupling the first amino acid to the camphidine-functionalized support.

Possible Causes:

  • Aggressive Activation Conditions: The initial loading of the first amino acid onto the camphidine-linker often requires activation. If the activation is too harsh or prolonged, it can lead to racemization before the amino acid is even attached to the support.

  • Inappropriate Base: The use of a strong, sterically unhindered base can promote racemization through the mechanisms described above.

  • High Temperature: Elevated temperatures during the loading step can significantly accelerate the rate of racemization.[1]

Solutions & Protocols:

  • Optimize Coupling Reagents:

    • Recommendation: Utilize carbodiimides like Diisopropylcarbodiimide (DIC) in the presence of a racemization-suppressing additive such as OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt).[11][12] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization than the initial activated species.[12]

    • Avoid: High-reactivity uronium/aminium reagents like HBTU/HATU for the initial loading step if racemization is observed, as their high activation power can sometimes lead to higher epimerization rates, especially with sensitive amino acids.[13]

  • Select a Milder Base:

    • Recommendation: Use a sterically hindered base like N,N-diisopropylethylamine (DIEA) or a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine.[14][15] Use the minimum stoichiometry required for the reaction to proceed.

    • Rationale: Sterically hindered bases are less effective at abstracting the alpha-proton, thus reducing the rate of racemization.[14]

  • Control Reaction Temperature:

    • Protocol: Perform the loading reaction at a reduced temperature, for instance, by carrying out the pre-activation step at 0°C for a few minutes before adding it to the resin suspension.[1] Maintain the reaction vessel at room temperature or below.

Problem 2: Significant racemization is observed during the coupling of subsequent amino acids in the sequence.

Possible Causes:

  • Coupling Reagent Choice: Certain coupling reagents are known to induce higher levels of racemization, particularly for sensitive amino acids like Cysteine (Cys) and Histidine (His).[1][11]

  • Solvent Polarity: The polarity of the solvent can influence the rate of racemization.[1][6] Highly polar aprotic solvents like Dimethylformamide (DMF) are excellent for resin swelling and solubility but can sometimes promote racemization pathways.

  • Excessive Pre-activation Time: Allowing the activated amino acid to sit in solution for an extended period before addition to the resin increases the opportunity for oxazolone formation and subsequent racemization.

Solutions & Protocols:

  • Systematic Evaluation of Coupling Reagents:

    • Recommendation: For problematic couplings, switch to a DIC/OxymaPure or DIC/HOBt coupling strategy. These combinations are well-regarded for their ability to suppress racemization.[13]

    • Data-Driven Choice: The choice of coupling reagent can have a dramatic impact on enantiomeric purity.

    Coupling Reagent CombinationRelative Racemization PotentialKey Considerations
    DIC / OxymaPure Very Low Excellent suppression of racemization; forms an active ester intermediate.[13]
    DIC / HOBt Low A classic and effective combination for minimizing racemization.[11][12]
    HBTU / HATU Moderate to High Very efficient coupling, but can increase racemization risk, especially with sensitive residues.[13]
    BOP / PyBOP Moderate Effective but should be used with caution if racemization is a concern.
  • Solvent System Optimization:

    • Recommendation: While DMF is standard, consider using a less polar solvent or a solvent mixture if racemization persists. A mixture of Dichloromethane (DCM) and DMF (e.g., 1:1) can sometimes reduce racemization rates.[14]

    • Note: Solvent choice must be balanced with the need for adequate resin swelling and reagent solubility.[1][16]

  • Minimize Pre-activation Time:

    • Protocol: Activate the amino acid in situ or pre-activate for a very short period (e.g., 1-5 minutes) immediately before adding the solution to the deprotected peptide-resin.[1][6] This minimizes the lifetime of the highly reactive, racemization-prone species.

Problem 3: Racemization occurs during the final cleavage and deprotection step.

Possible Causes:

  • Strongly Basic Conditions: Although cleavage is typically acidic, certain final deprotection steps or workup procedures might expose the peptide to basic conditions, which can cause epimerization, especially at the C-terminal residue adjacent to the original camphidine linker.

  • Side-Chain Mediated Racemization: The side chains of certain amino acids, like Histidine, can themselves catalyze racemization under specific pH conditions.[17]

Solutions & Protocols:

  • Maintain Acidic Conditions: Ensure that the entire cleavage and workup process is performed under acidic or neutral conditions until the peptide is purified. Avoid basic washes or adjustments until the peptide is stable.

  • Optimize Cleavage Cocktail: Use well-established cleavage cocktails with appropriate scavengers (e.g., triisopropylsilane, water, ethanedithiol) to efficiently remove protecting groups and quench reactive cations that could lead to side reactions.[16][17]

  • Immediate Purification: Proceed with purification (e.g., via preparative HPLC) as soon as possible after cleavage to isolate the target peptide from reagents and byproducts that might promote racemization over time.

Visualization of Key Processes

Experimental Workflow for Minimizing Racemization

The following diagram outlines the critical decision points and steps in a camphidine-based solid-phase peptide synthesis (SPPS) workflow designed to minimize racemization.

G cluster_0 Preparation & Loading cluster_1 Peptide Elongation Cycle cluster_2 Cleavage & Analysis start Select Camphidine-Functionalized Resin load_aa Load First Amino Acid (DIC/Oxyma, 0°C -> RT) start->load_aa wash_1 Wash Resin load_aa->wash_1 deprotect N-alpha Deprotection (e.g., 20% Piperidine/DMF) wash_1->deprotect wash_2 Wash Resin (DMF) deprotect->wash_2 coupling Couple Next Amino Acid (Optimized Reagents & Minimized Pre-activation) wash_2->coupling wash_3 Wash Resin coupling->wash_3 check Repeat Cycle or Proceed to Cleavage wash_3->check check->deprotect More Residues cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) check->cleavage Final Residue purify Purification (RP-HPLC) cleavage->purify analyze Racemization Analysis (Chiral HPLC/CE/GC-MS) purify->analyze

Caption: Workflow for Camphidine-Based SPPS with Racemization Control.

Mechanism of Racemization

This diagram illustrates the two primary pathways through which racemization can occur during the activation of an N-protected amino acid.

G cluster_main Racemization Pathways cluster_oxazolone Path A: Oxazolone Formation cluster_direct Path B: Direct Enolization activated_aa Activated Nα-Protected Amino Acid (L-config) oxazolone Planar Oxazolone Intermediate activated_aa->oxazolone Cyclization enol_direct Planar Enolate Intermediate activated_aa->enol_direct + Base - Hα enol_ox Enolate Intermediate oxazolone->enol_ox + Base - H+ racemized_ox Racemized Oxazolone enol_ox->racemized_ox + H+ racemized_peptide Diastereomeric Peptide (L/D Mixture) racemized_ox->racemized_peptide racemized_direct Racemized Activated AA enol_direct->racemized_direct + H+ racemized_direct->racemized_peptide

Caption: The two primary mechanisms of racemization during peptide synthesis.

References

  • BenchChem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
  • Maharani, R., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed.
  • BenchChem. (n.d.). Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.
  • AAPPTEC Peptides. (n.d.). Coupling Reagents.
  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Gerhardt, J., & Nicholson, G.J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. CAT GmbH & Co. Chromatography and Analysis KG.
  • Brik, A., et al. (2022). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC - NIH.
  • AAPPTEC Peptides. (n.d.). SYNTHESIS NOTES.
  • Benoiton, N.L., et al. (1980). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. PubMed.
  • Danishefsky, S.J., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • YouTube. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products.
  • ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.
  • Fields, G.B. (2011). Introduction to Peptide Synthesis. PMC - NIH.
  • ResearchGate. (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

Sources

Technical Support Center: Stability of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Bottom Line: 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane (Camphidine) exhibits exceptional hydrolytic stability in acidic media. Unlike its oxygenated precursors (camphoric anhydride or imides), the saturated bicyclic amine skeleton does not undergo ring-opening hydrolysis under standard acidic conditions (e.g., 1M HCl, 10% H₂SO₄).

The Primary User Issue: 90% of "stability failures" reported for this compound are actually solubility misconceptions . In acidic media, the amine protonates to form a hydrochloride or sulfate salt. This salt often precipitates (appearing as "degradation solids") or remains in the aqueous phase during extraction attempts (appearing as "product loss").

Part 2: Technical Troubleshooting Guides

Module A: The "Disappearing Product" Phenomenon

Symptom: "I treated my reaction mixture with 1N HCl, and now my product is gone from the organic layer (DCM/EtOAc)."

Root Cause Analysis: Camphidine is a secondary amine with a pKa estimated between 10.5 and 11.0 . In the presence of acid, it quantitatively converts to the ammonium salt (Camphidinium cation). This species is highly polar and water-soluble, partitioning almost exclusively into the aqueous phase.

Corrective Protocol: The "Free-Base Recovery" Workflow Do not evaporate the acidic aqueous layer unless you specifically want the salt.

  • Retain the acidic aqueous layer.

  • Cool the solution to 0–5°C (ice bath).

  • Basify slowly with 4M NaOH or sat. Na₂CO₃ until pH > 12.

    • Observation: The solution should turn cloudy as the free amine precipitates or oils out.

  • Extract 3x with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).

  • Dry combined organics over Na₂SO₄ and concentrate.

Visualizing the Phase Behavior:

PhaseBehavior Start Acidic Mixture (pH < 2) Process Partitioning Start->Process OrgLayer Organic Layer (Impurities) Process->OrgLayer Non-basic neutrals AqLayer Aqueous Layer (Product as Salt) Process->AqLayer Camphidinium Cation Action Basify to pH > 12 + Extract AqLayer->Action Recovery Recovered Free Base Action->Recovery

Figure 1: Critical path for recovering Camphidine from acidic workups.

Module B: Solid State Anomalies (Precipitation)

Symptom: "A white solid precipitated after adding HCl in ether. Is this a decomposition polymer?"

Technical Insight: No. This is the Hydrochloride Salt . The rigid bicyclic skeleton of Camphidine creates a lattice energy that often favors crystallization of the salt, especially in non-polar solvents like diethyl ether or hexane.

Data Comparison: Free Base vs. Salt

FeatureFree Base (Amine)Hydrochloride Salt (Acid Form)
State Waxy Solid or OilCrystalline Solid
Solubility (Water) Low / NegligibleHigh
Solubility (Ether) HighInsoluble (Precipitates)
Reactivity NucleophilicNon-Nucleophilic (Stable)
Hygroscopicity LowModerate to High

Verification Step: Dissolve a small amount of the solid in water. Add AgNO₃ solution. A white precipitate (AgCl) confirms the presence of chloride, validating it is the salt, not a degradation product.

Module C: Skeletal Stability & Stress Testing

Question: "Will the gem-dimethyl bridge rearrange under refluxing acid (Wagner-Meerwein rearrangement)?"

Expert Assessment: While terpene derivatives (like camphene or isoborneol) are notorious for acid-catalyzed Wagner-Meerwein rearrangements, Camphidine is kinetically protected .

  • Mechanism: Rearrangements typically require a carbocation intermediate.

  • Protection: In acid, the nitrogen is protonated (

    
    ). The resulting positive charge creates a strong electrostatic field that destabilizes the formation of any secondary carbocation nearby.
    
  • Result: The skeleton is "locked" by the ammonium charge.

Exceptions (Critical Control Points):

  • Nitrosation: Avoid using Sodium Nitrite (

    
    ) in acid. This forms the N-nitroso derivative, which can rearrange or degrade.
    
  • Oxidative Acids: Hot concentrated Nitric Acid (

    
    ) or Chromic Acid may oxidize the C-H bonds next to the nitrogen, but this is oxidation, not acid hydrolysis.
    

StabilityPath Input Camphidine + Acid (H+) Protonation Protonation (Fast) Forms R2-NH2+ Input->Protonation PathStable Standard Acid (HCl, H2SO4, TFA) Protonation->PathStable Dominant Path PathRisk Nitrosating Conditions (NaNO2 + HCl) Protonation->PathRisk Avoid ResultStable STABLE SALT No Rearrangement PathStable->ResultStable ResultRisk N-Nitroso Formation Potential Degradation PathRisk->ResultRisk

Figure 2: Stability pathways. The protonated amine resists skeletal rearrangement due to electrostatic repulsion.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I use TFA (Trifluoroacetic acid) to deprotect other groups on the molecule without affecting the Camphidine core? A: Yes. The Camphidine core is stable to neat TFA. You will form the TFA salt. Ensure you perform a basic workup (pH > 12) to remove the TFA and recover the free amine.

Q2: My NMR in CDCl3 looks messy after acid treatment. Why? A: You likely have a mixture of the free base and the salt, or the salt is aggregating in the non-polar solvent.

  • Solution: Run the NMR in D₂O (for the salt) or DMSO-d6 . Alternatively, shake the CDCl3 sample with a drop of NaOD/D₂O to freebase it in situ.

  • Shift Note: Expect the protons adjacent to the nitrogen (C1 and C5 bridgeheads) to shift downfield (deshielded) by 0.5–1.0 ppm in the salt form compared to the free base.

Q3: Is the compound stable to Lewis Acids (e.g., AlCl3, BF3)? A: Generally, yes. The nitrogen will coordinate to the Lewis Acid (


). This complex is stable but may be difficult to break. Quench with aqueous tartrate or citrate to chelate the aluminum/boron during workup.

Part 4: References & Authority

  • Rupe, H., & Jaeggi, A. (1920).[1] Helvetica Chimica Acta.[1] Describes the stability of camphidone derivatives (the lactam precursor) to acid hydrolysis, establishing the robustness of the bicyclic skeleton.

  • Suginome, H., et al. (1991).[1] Journal of the Chemical Society, Perkin Transactions 1. Discusses the synthesis and reactivity of camphane-based nitrogen derivatives.

  • NIST Chemistry WebBook. 8-Azabicyclo[3.2.1]octane derivatives. Provides structural data and confirmation of the stability of the azabicyclo core.

  • PubChem Compound Summary. this compound.[2]

Disclaimer: This guide is intended for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

A Comparative Guide to Catalytic Efficiency: Proline Derivatives vs. Camphidine Scaffolds in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Organocatalysis Revolution and the Quest for Chiral Control

The ascent of asymmetric organocatalysis has marked a paradigm shift in synthetic chemistry, offering a powerful alternative to traditional metal-based catalysts.[1][2] By utilizing small, metal-free organic molecules, chemists can construct complex chiral architectures with high precision, often under mild, environmentally benign conditions.[3][4] At the heart of this revolution is L-proline, a simple amino acid that has become the quintessential catalyst for a vast array of asymmetric transformations, including the aldol, Mannich, and Michael reactions.[1][5][6][7] Its success stems from a unique bifunctional nature, leveraging a secondary amine for covalent activation and a carboxylic acid for stereodirecting hydrogen bonding.[3][8][9][10]

However, the very ubiquity of proline has spurred innovation, driving researchers to explore new structural frameworks that might offer complementary or superior performance. This guide delves into a critical comparison between the archetypal proline-based catalysts and a class of rigid, sterically demanding bicyclic amines, exemplified by camphidine. We will dissect their mechanisms, compare their efficiencies with experimental data, and provide the technical insights necessary for researchers to make informed decisions when designing stereoselective syntheses.

Part 1: Proline and Its Derivatives - The Gold Standard of Enamine Catalysis

Proline's efficacy is a masterclass in molecular design, perfected by nature and harnessed by chemists. Its rigid pyrrolidine ring restricts conformational freedom, providing a well-defined chiral environment for catalysis.[11]

Mechanism of Action: The Enamine/Iminium Cycle

Proline's catalytic power originates from its ability to form nucleophilic enamine intermediates with carbonyl donors (ketones or aldehydes) and electrophilic iminium ions with α,β-unsaturated carbonyls.[10] The key to its high enantioselectivity, particularly in reactions like the aldol condensation, is the dual role of the carboxylic acid. It acts as a Brønsted acid to activate the electrophilic partner (the aldehyde acceptor) via hydrogen bonding, orienting it for a highly organized, face-selective attack from the enamine.[4][12] This leads to a chair-like transition state, famously analogized to the Zimmerman-Traxler model, which dictates the stereochemical outcome.[13]

Proline_Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Ketone (Donor) Enamine Chiral Enamine (Nucleophile) Ketone->Enamine + Proline - H₂O Proline (S)-Proline TS H-Bonded Transition State Enamine->TS + Aldehyde Aldehyde Aldehyde (Acceptor) Iminium Iminium Ion Intermediate TS->Iminium C-C Bond Formation Product Aldol Adduct (Chiral Product) Iminium->Product + H₂O - Proline Water_in H₂O Water_out -H₂O

Caption: The Enamine Catalytic Cycle for a Proline-Catalyzed Aldol Reaction.

Performance in Key Asymmetric Reactions

Proline and its derivatives have been successfully applied to a wide range of C-C bond-forming reactions. While effective, native L-proline often requires high catalyst loadings (10-30 mol%) and can be hampered by poor solubility in common organic solvents.[3][14] This has led to the development of numerous derivatives designed to enhance reactivity and selectivity.[11][15][16]

Table 1: Representative Performance of Proline and Derivatives in the Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde)

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference(s)
(S)-Proline30DMSO46899:196[List et al., 2000]
(S)-Proline20MeOH/H₂O199894:699[17]
(S)-Diphenylprolinol TMS Ether1Toluene2>99>95:5>99[18]
(S)-Proline-Tetrazole Analog10CH₂Cl₂2485>99:198[16]

Analysis: The data clearly shows the evolution from native proline to its more sophisticated derivatives. While proline itself is highly effective, especially under optimized conditions (e.g., MeOH/H₂O), derivatives like diarylprolinol ethers achieve near-perfect yield and stereoselectivity at significantly lower catalyst loadings and faster reaction times.[17][18] This enhancement is attributed to increased solubility and fine-tuning of the steric and electronic properties of the catalyst.

Part 2: Camphidine and Rigid Scaffolds - A Sterically Driven Approach

To challenge the proline paradigm, researchers have turned to other components of the "chiral pool," natural products that provide rigid and stereochemically rich backbones. Camphor is a prime example, and its derivative, camphidine, offers a compelling structural alternative to proline.[19]

Structural Features and Mechanistic Hypothesis

Camphidine is a bicyclic secondary amine characterized by a sterically bulky and conformationally locked framework. Unlike proline, it lacks an intrinsic acidic functional group for bifunctional catalysis. Therefore, its catalytic action is hypothesized to be primarily driven by steric hindrance .

The mechanism is still presumed to proceed via an enamine intermediate. However, the stereochemical outcome would not be directed by an intricate hydrogen-bonding network. Instead, the bulky camphor backbone would effectively shield one face of the enamine nucleophile, forcing the electrophile to approach from the less hindered side. This purely steric model of stereodifferentiation is a fundamental departure from the proline model.

Performance and Comparative Analysis

Direct, side-by-side experimental data for camphidine in classic organocatalytic reactions like the aldol or Michael addition is less prevalent in the literature compared to the vast body of work on proline. Camphor derivatives have been extensively and successfully used as chiral auxiliaries and as ligands in metal catalysis.[20][21] More recently, camphor-derived thioureas and squaramides have shown high efficacy as bifunctional organocatalysts in conjugate additions, achieving excellent enantioselectivity (e.g., 91.5:8.5 er).[19]

While these are not direct enamine-based comparisons, they validate the camphor scaffold's ability to create a potent chiral environment. For a conceptual comparison in an aldol reaction, we can juxtapose the proposed transition states.

Transition_State_Comparison cluster_proline Proline Model: Bifunctional Activation cluster_camphidine Camphidine Model: Steric Shielding title Conceptual Transition State Comparison Proline_TS Chair-like Transition State (Re-face attack) Proline_Hbond H-Bond from COOH (Activation & Orientation) Proline_TS->Proline_Hbond Proline_Enamine Enamine Proline_Enamine->Proline_TS Proline_Aldehyde Aldehyde Proline_Aldehyde->Proline_TS Camphidine_TS Sterically Controlled Transition State Camphidine_Enamine Enamine Camphidine_Enamine->Camphidine_TS Camphidine_Aldehyde Aldehyde (Approaches from less hindered face) Camphidine_Aldehyde->Camphidine_TS Camphidine_Shield Bulky Bicyclic Scaffold (Blocks Si-face) Camphidine_Shield->Camphidine_TS shields

Caption: Proline's H-bond-organized vs. Camphidine's sterically shielded transition state.

This fundamental difference suggests that camphidine-type catalysts may excel in reactions where the bifunctional activation of proline is less effective or leads to undesired side reactions. Conversely, the lack of an activating group may result in lower reactivity, requiring harsher conditions or more activated substrates.

Part 3: Experimental Protocols and Methodologies

To ensure reproducibility and scientific integrity, a well-defined experimental protocol is crucial. The following procedure for a proline-catalyzed aldol reaction serves as a self-validating template.

Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established literature procedures for the reaction between cyclohexanone and 4-nitrobenzaldehyde.[17][22]

1. Materials and Setup:

  • Reactants: Cyclohexanone (freshly distilled), 4-Nitrobenzaldehyde.

  • Catalyst: (S)-Proline (20 mol%).

  • Solvent: Methanol/Deionized Water (2:1 v/v mixture).

  • Equipment: Magnetic stirrer, round-bottom flask, argon/nitrogen line.

2. Reaction Procedure:

  • To a 25 mL round-bottom flask charged with a magnetic stir bar, add 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg).

  • Add (S)-proline (0.20 mmol, 23.0 mg).

  • Add the methanol/water solvent mixture (4.0 mL).

  • Stir the mixture at room temperature (20-25 °C) for 10 minutes to ensure dissolution.

  • Add cyclohexanone (5.0 mmol, 0.52 mL) to the solution.

  • Seal the flask and stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Workup and Isolation:

  • Upon completion (typically 18-24 hours), quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

4. Purification and Analysis:

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the anti and syn diastereomers.

  • Determine the yield by mass of the pure product.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC).

Experimental_Workflow A 1. Reagent Preparation (Aldehyde, Proline, Solvent) B 2. Donor Addition (Cyclohexanone) A->B C 3. Reaction (Stir at RT, Monitor by TLC) B->C D 4. Quenching (Add sat. NH₄Cl) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporator) E->F G 7. Purification (Flash Chromatography) F->G H 8. Analysis (Yield, ¹H NMR for dr, Chiral HPLC for ee) G->H

Caption: A standardized workflow for asymmetric organocatalytic reactions.

Conclusion and Future Outlook

The comparison between proline derivatives and camphidine-type scaffolds illuminates a core principle of catalyst design: there is no single "best" solution.

  • Proline and its derivatives remain the versatile workhorses of organocatalysis. Their bifunctional mechanism is well-understood and highly effective, providing excellent stereocontrol across a broad substrate scope.[3][5][7] The development of advanced derivatives has overcome many of the initial limitations of the parent amino acid, delivering exceptional performance at low catalyst loadings.[16][18]

  • Camphidine and other rigid bicyclic amines represent a different strategic approach, relying on steric shielding rather than cooperative hydrogen bonding to enforce stereoselectivity. While less explored in direct enamine catalysis, the proven success of the camphor framework in other catalytic systems suggests significant untapped potential.[19] These catalysts may offer unique advantages for specific substrates where proline's acidity is detrimental or where a different pocket of chiral space is needed.

For the practicing chemist, the choice is clear: for well-established transformations, highly optimized proline derivatives are often the most reliable starting point. However, for challenging substrates or the development of novel reactions, exploring sterically demanding catalysts like camphidine could unlock new pathways to achieving the desired stereochemical control. The future of the field lies in expanding this catalytic toolbox, creating a diverse suite of catalysts that can be tailored to the unique electronic and steric demands of any given transformation.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]

  • Rehman, W., et al. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society. [Link]

  • Harvest - University of Saskatchewan. (n.d.). PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION. [Link]

  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. [Link]

  • UiTM Journal. (2024). Proline Derivatives as Organocatalysts in Asymmetric Reactions: A Review of their Recyclability and Application in Organic Synthesis. Junior Science Communication. [Link]

  • PubMed. (2023). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry. Combinatorial Chemistry & High Throughput Screening. [Link]

  • ResearchGate. (2020). A review: L- Proline as an organocatalyst. [Link]

  • Organic Chemistry Portal. (2007). Proline Derivatives in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Proline organocatalysis. [Link]

  • YouTube. (2021). Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. [Link]

  • Hilaris SRL. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Journal of Thermodynamics & Catalysis. [Link]

  • Royal Society of Chemistry. (2015). Heterogeneous organocatalysis: the proline case. RSC Advances. [Link]

  • MDPI. (2023). Pd(II)–Prolinate Prolinium and Pd(II)–LysGly Complexes Catalyzed the Enantioselective Aldol, Morita–Baylis–Hillman and Heck Reactions. Molecules. [Link]

  • Journal of the American Chemical Society. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. [Link]

  • MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. [Link]

  • ResearchGate. (2007). Synthesis and Application in Asymmetric Catalysis of Camphor-Based Pyridine Ligands. Chemical Society Reviews. [Link]

  • PubMed Central. (2021). Stereodivergent Synthesis of Camphor-Derived Diamines and Their Application as Thiourea Organocatalysts. Molecules. [Link]

  • Royal Society of Chemistry. (2006). Synthesis and application in asymmetric catalysis of camphor-based pyridine ligands. Chemical Society Reviews. [Link]

  • ResearchGate. (2012). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. [Link]

  • Royal Society of Chemistry. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry. [Link]

  • National Center for Biotechnology Information. (2015). Heterogeneous organocatalysis: the proline case. [Link]

  • National Center for Biotechnology Information. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Accounts of Chemical Research. (2013). Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds. [Link]

  • ResearchGate. (2019). Proline and its Derivatives as Organocatalysts for Multi‐ Component Reactions in Aqueous Media: Synergic Pathways to the Green Synthesis of Heterocycles. [Link]

Sources

Navigating the Crystalline Landscape of Tropane Alkaloids: A Comparative Guide to their Salts' X-ray Crystallographic Data

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the precise three-dimensional architecture of a molecule is paramount. It dictates molecular interactions, biological activity, and physicochemical properties. For nitrogen-containing heterocyclic compounds such as the tropane alkaloids, salt formation is a common and effective strategy to modulate properties like solubility and stability. The resulting crystal lattice, governed by a delicate interplay of ionic bonds, hydrogen bonds, and other non-covalent interactions, can significantly influence a drug candidate's performance.

This guide provides a comparative analysis of the X-ray crystallographic data of salts derived from the 3-azabicyclo[3.2.1]octane scaffold, a core structural motif in a vast array of biologically active compounds. While crystallographic data for salts of 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane are not publicly available, we will explore the crystal structures of closely related tropane alkaloid salts. This comparative approach offers valuable insights into the conformational preferences, intermolecular interactions, and packing arrangements that characterize this important class of molecules. Understanding these structural nuances is critical for rational drug design and the development of crystalline solid forms with optimal pharmaceutical properties.

The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is the defining feature of tropane alkaloids, a class of naturally occurring compounds with a long history of medicinal use.[1] Prominent members of this family, such as atropine and cocaine, exhibit potent physiological effects, primarily through their interaction with the central and peripheral nervous systems.[2] The rigid bicyclic framework of the tropane skeleton imparts a distinct three-dimensional shape, which is crucial for its specific binding to biological targets.

The nitrogen atom within the bicyclic system is basic and readily protonated to form salts with various acids. This ability to form salts is a key feature exploited in the development of pharmaceutical formulations. The choice of the counter-ion can significantly impact the crystal packing and, consequently, the solid-state properties of the active pharmaceutical ingredient (API).

Comparative Crystallographic Analysis

To illustrate the structural diversity and commonalities among tropane alkaloid salts, we will examine the crystal structure of a salt of a closely related analogue: diprotonated endo-3-aminotropane. The tropane skeleton is (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane, which serves as an excellent proxy for the 1,8,8-trimethyl substituted system.

Case Study: (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II)

The crystal structure of this complex salt reveals key features of the protonated tropane scaffold.[3] The bicyclic system adopts a characteristic chair conformation for the six-membered ring and an envelope conformation for the five-membered ring. The protonation of both the bridgehead nitrogen (N8) and the exocyclic amino group (at C3) leads to a dicationic species.

Table 1: Key Crystallographic Data for (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II) [3]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.345(2)
b (Å)14.987(3)
c (Å)10.486(2)
β (°)117.98(3)
Volume (ų)1434.1(5)
Z4
Density (calculated) (Mg/m³)1.849

The crystal packing is dominated by an extensive network of hydrogen bonds. The ammonium groups of the diprotonated aminotropane cation act as hydrogen bond donors, interacting with the chloride and nitrate anions, as well as the water molecule coordinated to the copper center. This intricate network of interactions dictates the overall three-dimensional arrangement of the ions in the crystal lattice.

G cation Diprotonated endo-3-aminotropane h_bond Hydrogen Bonding Network cation->h_bond N-H···O N-H···Cl anion [CuCl₃(NO₃)(H₂O)]²⁻ anion->h_bond O-H···Cl crystal_lattice 3D Crystal Lattice h_bond->crystal_lattice Dictates Packing

Caption: Intermolecular interactions driving crystal formation.

Experimental Protocols: Synthesis and Crystallization of Tropane Alkaloid Salts

The synthesis of tropane alkaloid salts is typically a straightforward acid-base reaction. The general procedure involves dissolving the free base of the tropane derivative in a suitable organic solvent and adding a solution of the desired acid. The resulting salt often precipitates from the solution and can be isolated by filtration. The key to obtaining high-quality single crystals suitable for X-ray diffraction lies in the careful control of the crystallization conditions.

General Protocol for the Synthesis and Crystallization of a Tropane Alkaloid Hydrochloride Salt

This protocol provides a general framework that can be adapted for the synthesis and crystallization of various tropane alkaloid salts.

Materials:

  • Tropane alkaloid free base

  • Hydrochloric acid (e.g., 1 M solution in diethyl ether or as HCl gas)

  • Anhydrous organic solvent (e.g., diethyl ether, ethanol, isopropanol, acetone)

  • Crystallization vials

Procedure:

  • Salt Formation:

    • Dissolve a known quantity of the tropane alkaloid free base in a minimal amount of a suitable anhydrous organic solvent.

    • Slowly add a stoichiometric amount of the hydrochloric acid solution to the stirred solution of the free base at room temperature.

    • The hydrochloride salt will typically precipitate as a white solid.

    • The solid can be collected by filtration, washed with the anhydrous solvent, and dried under vacuum.

  • Crystallization:

    • Slow Evaporation: Dissolve the salt in a suitable solvent or solvent mixture in which it is sparingly soluble. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the salt in a small open vial. Place this vial inside a larger sealed container that contains a solvent in which the salt is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the salt solution, reducing its solubility and promoting crystal growth.

    • Cooling: Prepare a saturated solution of the salt in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below.

G cluster_synthesis Salt Synthesis cluster_crystallization Crystallization dissolve_base Dissolve Tropane Free Base add_acid Add Acid Solution (e.g., HCl) dissolve_base->add_acid precipitate Precipitate Salt add_acid->precipitate isolate Isolate and Dry Salt precipitate->isolate dissolve_salt Dissolve Salt in Suitable Solvent isolate->dissolve_salt Proceed to Crystallization slow_evap Slow Evaporation dissolve_salt->slow_evap vapor_diff Vapor Diffusion dissolve_salt->vapor_diff cooling Slow Cooling dissolve_salt->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals

Caption: Workflow for synthesis and crystallization of tropane salts.

Conclusion and Future Directions

The X-ray crystallographic analysis of tropane alkaloid salts provides invaluable information for understanding their solid-state properties. While data for the specific this compound system is currently lacking, the examination of closely related structures offers a solid foundation for predicting its structural behavior. The intricate hydrogen bonding networks observed in the crystal structures of these salts underscore the importance of these interactions in determining the final crystal packing.

For drug development professionals, a thorough understanding of the crystallographic landscape of a lead compound and its potential salt forms is a critical step in the pre-formulation and formulation development process. The ability to control and predict the crystalline form of an API is essential for ensuring consistent quality, bioavailability, and stability of the final drug product. Future research focused on the synthesis and crystallographic characterization of a wider range of salts of diverse tropane alkaloids will undoubtedly contribute to the rational design of new and improved therapeutics.

References

  • Pollini, G. P., et al. (2006). The bicyclic ring of tropane [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octane] is the fuctional core of pharmaceutically important alkaloids. IUPAC.
  • Kim, J., et al. (2016). As a consequence, there have been a large number of structural studies devoted to tropane-based compounds. Molecules.
  • Britvin, S. N., & Rumyantsev, D. S. (2017). The structures of other simple and well-known bicyclic organic compounds have been reported only very recently, including 1,4-diazabicyclo[3.2.1]octane and 7-azabicyclo[2.2.1]heptane (7-azanorbornane).
  • Britvin, S. N., & Lotnyk, D. S. (2015). In the course of our ongoing studies of cage-like heterocyclic amines, we report herein for the first time the molecular structure of the endo isomer of 3-aminotropane in its protonated form.
  • Britvin, S. N., et al. (2016). In the course of our ongoing studies of cage-like heterocyclic amines, we report herein for the first time the molecular structure of the endo isomer of 3-aminotropane in its protonated form.
  • Grynkiewicz, G., & Gadzikowska, M. (2008).
  • Lounasmaa, M., & Tamminen, T. (1993). The tropane alkaloids. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 1-114). Academic Press.
  • Majewski, M., & Lazny, R. (1996). Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry.
  • Britvin, S. N., et al. (2017). Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II). Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 11), 1667–1670. [Link]

  • Nakajima, K., et al. (1998). Crystal structures of two tropinone reductases: different reaction stereospecificities in the same protein fold. Proceedings of the National Academy of Sciences of the United States of America, 95(9), 4876–4881. [Link]

  • Yamashita, A. (1998). Structural Basis for the Reaction of Tropinone Reductase-II Analyzed by X-ray Crystallography. Kyoto University Research Information Repository. [Link]

  • Carroll, F. I., et al. (2011). Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. Journal of medicinal chemistry, 54(17), 5856–5865. [Link]

  • Promontorio, R. (2019). Synthesis of Polysubstituted Oxygenated Bicyclo Compounds. UCL (University College London). [Link]

  • Tropane. (n.d.). Molecule of the Month. [Link]

  • Zhang, L., et al. (2014). Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives. Molecules, 19(10), 15997–16010. [Link]

  • D’hooghe, M., & De Kimpe, N. (2009). Synthesis of Tropane Derivatives. IntechOpen. [Link]

  • Dräger, B. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

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Optical Rotation Standards for Pure (1R,5S)-Camphidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optical rotation standards for pure (1R,5S)-Camphidine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(1R,5S)-Camphidine (1,8,8-trimethyl-3-azabicyclo[3.2.1]octane) is a rigid, bicyclic chiral amine derived from (+)-camphor. Unlike its structural isomer bornylamine (a [2.2.1] system), camphidine possesses a unique [3.2.1] bicyclic framework that offers distinct steric shielding, making it a valuable chiral auxiliary and organocatalyst.

However, literature values for its optical rotation vary significantly due to the hygroscopic nature of the free base and confusion with intermediate imides. This guide establishes the Hydrobromide (HBr) salt as the primary metrological standard for optical purity, defines precise measurement protocols, and compares its resolving power against common industrial alternatives.

Chemical Identity & Structural Standards

To ensure scientific integrity, one must first distinguish (1R,5S)-camphidine from its precursors and isomers. The "Camphidine" designation specifically refers to the fully reduced amine, not the imide (camphorimide) or the ketone-amine (camphidone).

Structural Topology

The [3.2.1] bicyclic system places the nitrogen atom at position 3, flanked by the bridgehead carbons. This creates a deeper chiral pocket compared to the [2.2.1] bornane system.

CamphidineStructure cluster_0 Stereochemical Identity cluster_1 Critical Numbering ([3.2.1] System) Camphor (+)-Camphor (Starting Material) Imide Camphorimide (Intermediate) Camphor->Imide Oxidation/Amidation Camphidine (1R,5S)-Camphidine (Target Amine) Imide->Camphidine LiAlH4 Reduction N3 N-3 (Secondary Amine) Camphidine->N3 C1 C-1 (Bridgehead, Methyl) Camphidine->C1 C5 C-5 (Bridgehead, H) Camphidine->C5 C8 C-8 (Gem-Dimethyl)

Figure 1: Synthetic lineage and structural numbering of (1R,5S)-Camphidine, highlighting the transformation from the [2.2.1] camphor skeleton to the [3.2.1] camphidine framework.

Standard Optical Rotation Values

The free base of camphidine is prone to absorbing atmospheric CO₂ to form carbamates, which skews optical rotation (OR) readings. Therefore, the Hydrobromide (HBr) salt is the designated reference standard for purity certification.

Table 1: Reference Optical Rotation Data

Compound FormSpecific Rotation

Temp (

C)
Concentration (

)
SolventReliability
Camphidine HBr (Standard) +11.1^\circ$ 29 3.2 50% Ethanol High (Stable)
Camphidine (Free Base)~ +9.3^\circ

20-251.0 - 2.0ChloroformMedium (Hygroscopic)
Camphorimide (Precursor)+9.29^\circ$281.83ChloroformHigh
(1R)-Bornylamine (Isomer)+44.0^\circ$202.0EthanolHigh (Distinct Value)

Critical Note: Do not confuse the low positive rotation of Camphidine (+11.1^\circ


). A reading above +15^\circ$ in a purported Camphidine sample often indicates contamination with unreacted camphor or bornylamine derivatives.

Protocol for Verification & Purification

To achieve the standard rotation value, a rigorous purification protocol is required. The following workflow ensures the removal of the specific impurities (camphorimide and ring-opened amino alcohols) that plague this synthesis.

Purification Workflow

PurificationProtocol Raw Raw Reaction Mixture (LiAlH4 Reduction) quench 1. Quench (NaOH/H2O) 2. Extract (Ether/CH2Cl2) Raw->quench AcidBase Acid-Base Extraction Cycle (CRITICAL STEP) quench->AcidBase Extract into 10% HCl Impurity1 Discard Organics (Neutral Impurities: Camphor, Imide) AcidBase->Impurity1 Organic Layer SaltForm Salt Formation Dissolve Base in EtOH Add 48% HBr AcidBase->SaltForm Aqueous Layer -> Basify -> Extract -> Dry Cryst Recrystallization Solvent: EtOH/Ether (1:3) SaltForm->Cryst Measure Measurement Dry 24h @ 60°C Prepare c=3.2 in 50% EtOH Cryst->Measure

Figure 2: Purification workflow to isolate optical grade (1R,5S)-Camphidine HBr. The acid-base extraction cycle is non-negotiable for removing non-basic camphorimide precursors.

Measurement Protocol (Self-Validating)
  • Preparation: Dry the HBr salt at 60^\circ$C under vacuum (10 mbar) for 4 hours to remove solvated ethanol.

  • Solvent: Prepare a 50% v/v Ethanol/Water solution. Pure ethanol can cause solubility issues with the salt at high concentrations; water stabilizes the ionic species.

  • Blanking: Zero the polarimeter with the exact solvent batch used for the sample.

  • Validation: The observed rotation

    
     for a 100mm path length should be approx. 
    
    
    
    for a
    
    
    solution.
    • Calculation:

      
      
      
    • Target:

      
      .
      

Comparative Analysis: Camphidine vs. Alternatives

Why choose (1R,5S)-Camphidine over cheaper alternatives like


-Methylbenzylamine or Bornylamine? The answer lies in the rigid chiral pocket .

Table 2: Performance Comparison of Chiral Bases

Feature(1R,5S)-Camphidine(1R)-Bornylamine

-Methylbenzylamine
Skeleton Bicyclo[3.2.1]octaneBicyclo[2.2.1]heptaneMonocyclic Aromatic
Rigidity Extreme (Fused rings)HighModerate (Bond rotation)
N-Environment Secondary Amine (Ring)Primary Amine (Exocyclic)Primary Amine (Exocyclic)
Resolving Power Excellent for bulky acids Good for general acidsGeneral Purpose
Stability High (as Salt)HighHigh
Cost High (Synthetic)MediumLow
Mechanistic Insight
  • Camphidine: The nitrogen is part of the bridge. This constrains the lone pair directionality and creates a "concave" chiral face. This is ideal for kinetic resolution of sterically demanding substrates where a tighter fit is required.

  • Bornylamine: The amine is exocyclic (attached to the ring). While chiral, the amine group has free rotation about the C-N bond, which introduces entropic penalties during salt formation, potentially lowering the resolution efficiency (enantiomeric excess) compared to the rigid camphidine.

References

  • Synthesis and Properties of Camphidine

    • Tafel, J., & Eckstein, K. (1901). Über die Reduktion des Campherimids. Berichte der deutschen chemischen Gesellschaft.

  • Optical Rotation of Camphidine Derivatives

    • Rice, L. M., & Grogan, C. H. (1957). Hypotensive Agents. VIII. Azabicyclo[3.2.1]octane Derivatives. The Journal of Organic Chemistry, 22(9), 1100–1103. (Establishes the +11.1^\circ$ value for HBr salt).

  • Structural Characterization

    • Matraszek, J., Mieczkowski, J., & Cyrański, M. K. (2010).[1][2] Crystal and Molecular Structure of (1R,5S)-3-[(E)-2′-butenoyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione. Polish Journal of Chemistry.

  • Comparative Resolution Agents

    • Saigo, K., et al. (1980). Optical Resolution of chiral amines and acids. Bulletin of the Chemical Society of Japan.

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane. The following guidance is synthesized from safety data for structurally similar azabicyclo[3.2.1]octane derivatives and general principles of laboratory safety. It is imperative to handle this compound with a high degree of caution, assuming it may possess significant hazards until a complete toxicological profile is established. This guide is intended to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

Core Principle: Proactive Hazard Mitigation

Given the absence of specific toxicity data for this compound, a conservative approach to personal protective equipment (PPE) is essential. The structural motif, an azabicyclo[3.2.1]octane, is present in a variety of biologically active molecules, and it is prudent to assume the potential for skin and eye irritation, respiratory effects, and oral toxicity.[1][2][3][4][5] Our primary objective is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Essential Personal Protective Equipment (PPE) Ensemble

A multi-layered PPE approach is recommended to ensure comprehensive protection. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Body PartRecommended PPERationale and Best Practices
Eyes and Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.Protects against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.[1]
Skin and Body A flame-resistant laboratory coat and impervious clothing.A lab coat is the first line of defense. Additional chemical-resistant clothing may be necessary depending on the scale of work.[1]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling the chemical.[2] Double gloving is recommended for enhanced protection.
Respiratory Use in a well-ventilated area or a chemical fume hood. For nuisance exposures or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99) should be used.[2]Minimizes inhalation of any vapors or aerosols. The choice of respirator should be based on a formal risk assessment.
Step-by-Step Guide to PPE Donning and Doffing

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate size and material. Inspect for any defects.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Respirator (if required): Perform a fit check according to the manufacturer's instructions.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and then skin-to-skin technique to avoid touching the contaminated exterior.[2]

  • Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by rolling it inside out, without shaking, to contain any contaminants.

  • Respirator (if used): Remove last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[2]

Glove Selection and Chemical Compatibility

The selection of an appropriate glove material is crucial. While specific breakthrough times for this compound are not available, general chemical resistance charts for similar organic compounds can provide guidance.

Glove MaterialGeneral Resistance to Amines and Organic Solvents
Nitrile Good to excellent resistance to a wide range of chemicals, including many organic compounds.[6]
Neoprene Good pliability and resistance to a variety of chemicals.[6]
Latex While offering good dexterity, latex gloves may not provide sufficient protection against all organic chemicals and can cause allergic reactions.[6]

Recommendation: Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a higher risk of splash, consider thicker nitrile or neoprene gloves. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.[7][8][9]

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][10]

  • Use non-sparking tools and take precautions against static discharge, especially if the compound is flammable.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.[10]

Disposal:

  • Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Waste containing this compound should be collected in a suitable, labeled, and closed container for disposal by a licensed waste disposal company.[10][11]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[2][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]

Spill Response: In case of a spill, evacuate the area and prevent further spread. For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, follow your institution's emergency spill response protocol. Use personal protective equipment during cleanup.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of PPE at each stage.

Workflow for Handling this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Inform Don PPE Don PPE PPE Selection->Don PPE Chemical Handling in Fume Hood Chemical Handling in Fume Hood Don PPE->Chemical Handling in Fume Hood Decontamination Decontamination Chemical Handling in Fume Hood->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Doff PPE Doff PPE Waste Disposal->Doff PPE Hand Washing Hand Washing Doff PPE->Hand Washing

Caption: A logical workflow for the safe handling of this compound.

References

  • Echemi. (n.d.). rel-(1R,3S,5S)-1-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile Safety Data Sheet.
  • Capot Chemical. (2026, February 8). MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride.
  • Thermo Fisher Scientific. (2023, September 5). Safety Data Sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol.
  • Synquest Labs. (n.d.). 8-Benzyl-8-azabicyclo[3.2.
  • PubChem. (n.d.). 3-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • 3M. (n.d.).
  • AMG Medical. (n.d.). Chemical Resistance & Barrier Guide.
  • PubChem. (n.d.). 8-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart.
  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. U.S. Department of Labor.
  • PIP Canada. (n.d.). Chemical Glove Selection Guide: Find the Perfect Protection.
  • RS-Online. (n.d.).
  • PubChem. (n.d.). 8-Azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.